molecular formula C10H12N2O B14549478 3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 61751-43-7

3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B14549478
CAS No.: 61751-43-7
M. Wt: 176.21 g/mol
InChI Key: QKHZTIHWQSXMPC-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Chemical Reactions Analysis

3,9-Dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride for chlorination and ethoxymethylenemalonic ester for condensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination of the compound can lead to the formation of pentacyclic systems .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a therapeutic agent due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis

Properties

CAS No.

61751-43-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,9-dimethyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-4-3-5-12-6-8(2)10(13)11-9(7)12/h3-5,8H,6H2,1-2H3

InChI Key

QKHZTIHWQSXMPC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CC=C(C2=NC1=O)C

Origin of Product

United States

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